molecular formula C13H14N4S B293403 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 915909-74-9

6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293403
CAS RN: 915909-74-9
M. Wt: 258.34 g/mol
InChI Key: FRLWLGGXPZRQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. It is a member of the triazolo-thiadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or receptors in the body, leading to the observed biological activities.
Biochemical and physiological effects:
Studies have shown that 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the growth of certain bacteria and fungi, reduce inflammation, and alleviate pain. These effects are thought to be mediated by its interactions with specific targets in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its diverse biological activities, which make it a potential candidate for the development of new drugs. However, its mechanism of action is not fully understood, which may limit its use in certain types of experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in experiments involving living organisms.

Future Directions

There are several future directions for the study of 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and identify its specific targets in the body. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer, inflammation, and infections. Additionally, studies can be conducted to evaluate its safety and toxicity in different animal models and human cells. Overall, the study of 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has the potential to lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide, followed by cyclization with propyl bromide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.

Scientific Research Applications

6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in scientific research. It has been found to possess diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. These properties make it a potential candidate for the development of new drugs for various diseases.

properties

CAS RN

915909-74-9

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

6-(2-methylphenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4S/c1-3-6-11-14-15-13-17(11)16-12(18-13)10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3

InChI Key

FRLWLGGXPZRQEY-UHFFFAOYSA-N

SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3C

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3C

Origin of Product

United States

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